molecular formula C4H6N2S B13059569 (1H-Pyrazol-4-yl)methanethiol

(1H-Pyrazol-4-yl)methanethiol

Cat. No.: B13059569
M. Wt: 114.17 g/mol
InChI Key: JZPMKRCZBWSODS-UHFFFAOYSA-N
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Description

(1H-Pyrazol-4-yl)methanethiol is a heterocyclic compound with the molecular formula C₄H₆N₂S It features a pyrazole ring substituted with a methanethiol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazol-4-yl)methanethiol typically involves the reaction of pyrazole derivatives with thiol-containing reagents. One common method is the nucleophilic substitution reaction where a halomethyl pyrazole reacts with a thiol reagent under basic conditions. For example, 4-chloromethyl-1H-pyrazole can be treated with sodium hydrosulfide in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazol-4-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions.

    Addition: The compound can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.

    Substitution: Alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

    Addition: Electrophiles such as alkylating agents can add to the thiol group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Thioethers or thioesters.

    Addition: Alkylated or acylated derivatives.

Scientific Research Applications

(1H-Pyrazol-4-yl)methanethiol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of (1H-Pyrazol-4-yl)methanethiol depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-1H-pyrazol-4-yl)methanethiol: Similar structure but with a methyl group at the 1-position.

    (1H-Pyrazol-3-yl)methanethiol: Similar structure but with the methanethiol group at the 3-position.

    (1H-Pyrazol-5-yl)methanethiol: Similar structure but with the methanethiol group at the 5-position.

Uniqueness

(1H-Pyrazol-4-yl)methanethiol is unique due to the specific positioning of the methanethiol group at the 4-position, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C4H6N2S

Molecular Weight

114.17 g/mol

IUPAC Name

1H-pyrazol-4-ylmethanethiol

InChI

InChI=1S/C4H6N2S/c7-3-4-1-5-6-2-4/h1-2,7H,3H2,(H,5,6)

InChI Key

JZPMKRCZBWSODS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)CS

Origin of Product

United States

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